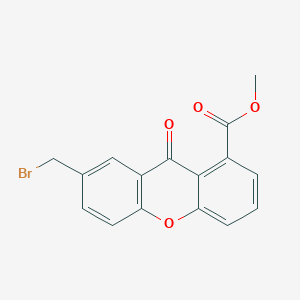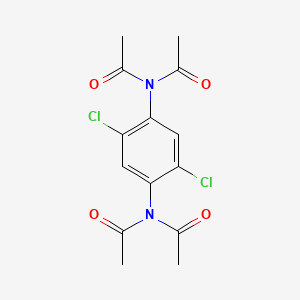
3,3-Diphenylpropyl Isocyanat
Übersicht
Beschreibung
Synthesis Analysis
The most common method of synthesizing 3,3-Diphenylpropyl isocyanate involves the reaction of 3,3-diphenylpropylamine with phosgene. The product is then treated with hydrochloric acid to obtain the final product DPPI.
Molecular Structure Analysis
The molecular formula of 3,3-Diphenylpropyl isocyanate is C16H15NO . It has a molecular weight of 237.30 g/mol .
Chemical Reactions Analysis
3,3-Diphenylpropyl isocyanate is an isocyanate and is used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.
Physical And Chemical Properties Analysis
3,3-Diphenylpropyl isocyanate has a molecular weight of 237.30 grams per mole . It has a boiling point of 306°C. The melting point of DPPI ranges from -28.4°C to -28°C. DPPI is soluble in most organic solvents, but it is insoluble in water.
Wissenschaftliche Forschungsanwendungen
Synthese von Polyurethanschaum
DPPI wird in großem Umfang bei der Synthese von Polyurethanschaumstoffen verwendet. Diese Schäume sind in zahlreichen Branchen, darunter Automobil, Bauwesen und Betten, von großer Bedeutung. Die Reaktivität von DPPI mit Polyolen bildet die Urethanbindungen, die diese vielseitigen Materialien charakterisieren. Die Forschung ist im Gange, um Schaumeigenschaften wie Dichte, Elastizität und thermische Stabilität zu verbessern.
Klebstoffproduktion
Im Bereich der Klebstofftechnologien dient DPPI als entscheidende Komponente bei der Formulierung von Polyurethanklebstoffen . Diese Klebstoffe zeichnen sich durch ihre starken Klebeeigenschaften aus und werden in der Holzverarbeitung, im Schuhbereich und in der Elektronik eingesetzt. Wissenschaftler untersuchen Möglichkeiten, die Leistung des Klebstoffs unter extremen Bedingungen zu verbessern.
Beschichtungsanwendungen
DPPI ist ein wichtiger Bestandteil bei der Entwicklung von Hochleistungsbeschichtungen . Diese Beschichtungen werden verwendet, um Oberflächen vor Korrosion, Verschleiß und Umweltschäden zu schützen. Die aktuelle Forschung konzentriert sich auf die Herstellung von Beschichtungen mit verbesserter Haltbarkeit und Chemikalienbeständigkeit.
Molekulargeprägte Polymere (MIPs)
Das Gebiet der Molekularprägung nutzt DPPI als Vernetzer zur Herstellung von MIPs. Diese Polymere verfügen über Hohlräume, die maßgeschneidert sind, um bestimmte Moleküle zu erfassen, was sie für Anwendungen in der Sensorik, Trennung und Katalyse nützlich macht. Forscher untersuchen den Einsatz von MIPs in der Umweltüberwachung und der pharmazeutischen Entwicklung.
Chirale Hilfsstoffvorbereitung
DPPI spielt eine bedeutende Rolle bei der Synthese von Chiralen Hilfsstoffen, die für die Herstellung enantiomerenreiner Verbindungen in Pharmazeutika unerlässlich sind. Der Fokus der aktuellen Studien liegt auf der Entwicklung effizienterer und selektiverer Hilfsstoffe, um die Methoden zur Arzneimittelsynthese zu verbessern.
Hochleistungs-Polymerproduktion
Die Produktion von Hochleistungspolymeren beinhaltet häufig DPPI, da es in der Lage ist, wünschenswerte mechanische Eigenschaften zu verleihen. Diese Polymere finden Anwendungen in der Luft- und Raumfahrt, im Verteidigungsbereich und in der Elektronik. Die laufende Forschung zielt darauf ab, die Grenzen der Polymerfähigkeiten wie Wärmebeständigkeit und mechanische Festigkeit zu verschieben.
Biomedizinische Anwendungen
Im biomedizinischen Bereich wird das Potenzial von DPPI für die Herstellung von biokompatiblen Materialien untersucht. Diese Materialien könnten in medizinischen Geräten oder als Gerüste in der Gewebezüchtung eingesetzt werden. Die Herausforderung besteht darin, sicherzustellen, dass die Materialien strengen Biokompatibilitäts- und Leistungsstandards entsprechen.
Nanotechnologie
DPPI wird auf seine Anwendung in der Nanotechnologie untersucht, insbesondere bei der Herstellung von Nanoverbundwerkstoffen und nanostrukturierten Oberflächen. Diese Fortschritte könnten zu Durchbrüchen in der Elektronik, Energiespeicherung und der Wirkstofffreisetzung führen.
Wirkmechanismus
3,3-Diphenylpropyl isocyanate is an isocyanate and is used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates. Isocyanates are highly reactive and can form strong covalent bonds with other molecules. This reaction is believed to be the main mechanism of action of 3,3-Diphenylpropyl isocyanate in the synthesis of various organic compounds.
Biochemical and Physiological Effects
3,3-Diphenylpropyl isocyanate is considered a hazardous substance due to its potential to cause skin and respiratory irritation and other health effects. Inhaling 3,3-Diphenylpropyl isocyanate can cause irritation to the eyes, nose, and throat. Skin contact with 3,3-Diphenylpropyl isocyanate can cause irritation and redness. Ingestion of 3,3-Diphenylpropyl isocyanate can cause nausea, vomiting, and abdominal pain. Prolonged exposure to 3,3-Diphenylpropyl isocyanate can cause damage to the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,3-Diphenylpropyl isocyanate in lab experiments is that it is a relatively inexpensive reagent. It is also easy to use and can be stored at room temperature. However, it is important to use proper safety precautions when handling 3,3-Diphenylpropyl isocyanate, as it is a hazardous substance. It is also important to use an inert atmosphere when handling 3,3-Diphenylpropyl isocyanate to prevent the formation of side products.
Zukünftige Richtungen
The future of 3,3-Diphenylpropyl isocyanate in scientific research is promising. It is a versatile reagent that can be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It can also be used as a catalyst in the production of polyurethane foam and other polymers. In addition, 3,3-Diphenylpropyl isocyanate can be used in the synthesis of polycarbonates, polyamides, and polyesters. Future research should focus on developing new methods for the synthesis of 3,3-Diphenylpropyl isocyanate and exploring its potential applications in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
(3-isocyanato-1-phenylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-13-17-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTUPWXAZYPWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN=C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611289 | |
| Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41347-11-9 | |
| Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,-Diphenylpropyl isoyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






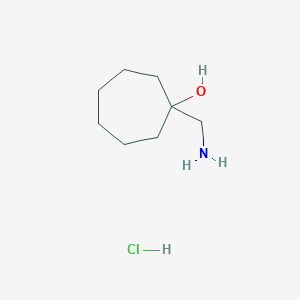
![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)

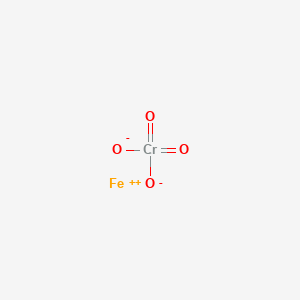
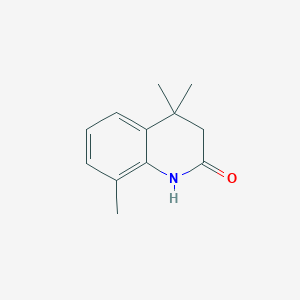
![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)
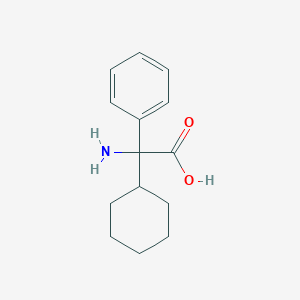
![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)

